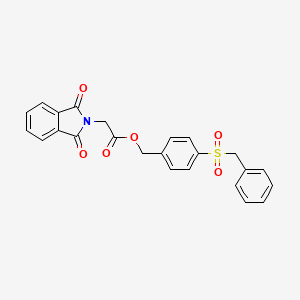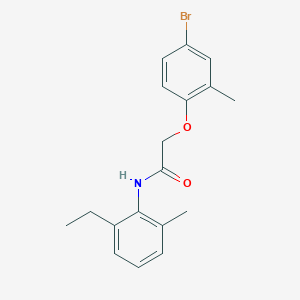![molecular formula C24H21N3O4 B3630084 2-(3,4-dimethoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B3630084.png)
2-(3,4-dimethoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Overview
Description
ML073 Analog is a small molecule drug that acts as an antagonist to the neuropeptide Y receptor type 2 (NPY2R). This compound was initially developed by The Scripps Research Institute and is currently in the preclinical phase of research. It is primarily being investigated for its potential therapeutic applications in treating anxiety disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML073 Analog involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. typical synthetic methods for such compounds may include:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure using reagents such as halogenating agents, oxidizing agents, and reducing agents.
Step 3: Purification of the final product through techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of ML073 Analog would likely involve scaling up the laboratory synthesis methods to a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
ML073 Analog can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in ML073 Analog and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ML073 Analog has several scientific research applications, including:
Chemistry: Used as a tool compound to study the neuropeptide Y receptor type 2 and its role in various biochemical pathways.
Biology: Investigated for its effects on cellular signaling and receptor interactions.
Medicine: Potential therapeutic applications in treating anxiety disorders and other neurological conditions.
Industry: Could be used in the development of new pharmaceuticals targeting the neuropeptide Y receptor type 2.
Mechanism of Action
ML073 Analog exerts its effects by binding to the neuropeptide Y receptor type 2, thereby blocking the receptor’s interaction with its natural ligand. This inhibition can modulate various physiological processes, including stress response, appetite regulation, and anxiety. The molecular targets involved include the neuropeptide Y receptor type 2 and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
BIIE0246: Another neuropeptide Y receptor type 2 antagonist with similar therapeutic applications.
JNJ-31020028: A compound that also targets the neuropeptide Y receptor type 2 but has different pharmacokinetic properties.
Uniqueness
ML073 Analog is unique in its specific binding affinity and selectivity for the neuropeptide Y receptor type 2. This makes it a valuable tool for studying the receptor’s role in various physiological processes and for developing targeted therapies for anxiety disorders.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-29-20-13-8-16(14-21(20)30-2)15-22(28)25-19-11-9-18(10-12-19)24-27-26-23(31-24)17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECYMJQROJXZMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-({4-[(phenylacetyl)amino]benzoyl}amino)benzoate](/img/structure/B3630002.png)
![N-(2,4-dichlorobenzyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3630006.png)
![2-{2-[(3-acetylphenyl)amino]-2-oxoethoxy}-N-(2-cyanophenyl)benzamide](/img/structure/B3630011.png)
![2-{[5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-chlorophenyl)acetamide](/img/structure/B3630031.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B3630033.png)
![ethyl 4-({[(5-bromo-2-methoxy-3-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3630040.png)
![N-(2-bromo-4-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3630047.png)
![1-(4-bromophenyl)-4-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3,5-pyrazolidinedione](/img/structure/B3630054.png)
![2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3630062.png)
![2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-bromophenyl)ethanone](/img/structure/B3630078.png)
![1-(4-{[3-(4-Nitrophenoxy)phenoxy]methyl}phenyl)-1-ethanone](/img/structure/B3630090.png)



